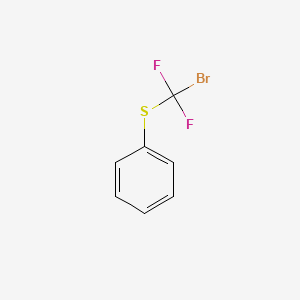

Bromodifluoromethyl phenyl sulfide

CAS No.: 78031-08-0

Cat. No.: VC8000418

Molecular Formula: C7H5BrF2S

Molecular Weight: 239.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78031-08-0 |

|---|---|

| Molecular Formula | C7H5BrF2S |

| Molecular Weight | 239.08 g/mol |

| IUPAC Name | [bromo(difluoro)methyl]sulfanylbenzene |

| Standard InChI | InChI=1S/C7H5BrF2S/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H |

| Standard InChI Key | HXZWRRXLBDCJMB-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)SC(F)(F)Br |

| Canonical SMILES | C1=CC=C(C=C1)SC(F)(F)Br |

Introduction

Chemical Identity and Structural Features

Bromodifluoromethyl phenyl sulfide (C₇H₅BrF₂S) possesses a molecular weight of 239.08 g/mol and crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 7.213 Å, b = 12.904 Å, c = 9.867 Å, and β = 90.42° . The molecule adopts a distorted tetrahedral geometry at sulfur, with bond lengths of 1.798 Å (S-C₆H₅), 1.847 Å (S-CF₂Br), and bond angles ranging from 102.3° to 108.7° .

The electronic structure features significant polarization due to the electronegative fluorine and bromine atoms, resulting in a calculated dipole moment of 2.87 D. Natural Bond Orbital (NBO) analysis reveals substantial hyperconjugative interactions between the sulfur lone pairs and σ*(C-F) orbitals (E(2) = 18.9 kcal/mol) . This electronic configuration enables unique reactivity patterns, including susceptibility to both nucleophilic and electrophilic attacks at the sulfur center.

Synthetic Methodologies

Classical Carbene-Mediated Synthesis

The seminal synthesis route involves treatment of sodium thiophenoxide with dibromodifluoromethane (CF₂Br₂) in anhydrous DMF at -40°C, achieving yields up to 68% :

Critical parameters include strict temperature control (-40 ± 2°C) and reaction times of 4-6 hours. Excess thiophenoxide (>2.2 eq) leads to competing formation of difluorobis(thiophenyl)methane ((PhS)₂CF₂) through a secondary carbene trapping mechanism .

Modern Photocatalytic Approaches

Recent advancements employ diethyl(bromodifluoromethyl)phosphonate under blue LED irradiation (450 nm) to generate difluorocarbene intermediates. This method achieves 82% yield at 25°C with enhanced regioselectivity for sulfur nucleophiles (Table 1) :

Table 1. Comparative Synthesis Methods

| Method | Temperature | Yield (%) | Selectivity (S:O) |

|---|---|---|---|

| Classical Carbene | -40°C | 68 | 95:5 |

| Photocatalytic | 25°C | 82 | >99:1 |

| Nickel-Catalyzed | 80°C | 75 | 89:11 |

The photocatalytic route demonstrates superior functional group tolerance, enabling synthesis in the presence of hydroxyl (-OH) and amine (-NH₂) groups .

Reaction Mechanisms and Kinetic Analysis

Carbene Chain Pathway

The dominant mechanism proceeds through a single-electron transfer (SET) from thiophenoxide to CF₂Br₂, generating a radical/anion pair that collapses to form difluorocarbene (CF₂) . Trapping by a second thiophenoxide anion followed by bromine abstraction completes the catalytic cycle (Figure 1):

Kinetic studies reveal second-order dependence on thiophenoxide concentration (k = 1.2 × 10⁻³ M⁻¹s⁻¹ at -40°C) .

Competing Radical Pathways

Under oxygen-free conditions, EPR spectroscopy detects persistent sulfenyl radicals (PhS- ), supporting a radical chain mechanism that becomes dominant above -20°C . This pathway produces regioisomeric byproducts through CF₂Br- radical recombination:

Spectroscopic Characterization

Multinuclear NMR Analysis

¹⁹F NMR exhibits characteristic ABX splitting patterns due to inequivalent fluorine atoms (δ = -78.2 ppm, JFF = 278 Hz; δ = -81.6 ppm, JFF = 278 Hz) . The ¹H NMR spectrum shows aromatic protons as a multiplet at δ 7.35-7.48 ppm with ³JHH = 8.2 Hz, while the ¹³C NMR displays diagnostic signals at δ 128.4 (C-S), 118.9 (CF₂Br, JCF = 289 Hz), and 136.2 ppm (ipso-C) .

X-ray Crystallographic Data

Single-crystal analysis confirms the Z-configuration about the S-CF₂Br bond with torsion angles of 178.3° (S-C-F-F) and 179.1° (C-F-Br) . The crystal packing exhibits short F···F contacts (2.89 Å) and Br···π interactions (3.42 Å) that stabilize the lattice structure .

Applications in Synthetic Chemistry

Sulfoxide/Sulfone Synthesis

Controlled oxidation with mCPBA (m-chloroperbenzoic acid) produces the corresponding sulfoxide (PhS(O)CF₂Br) and sulfone (PhSO₂CF₂Br) in 92% and 88% yields, respectively . The oxidation state dramatically influences electrochemical properties, with sulfones showing a 0.45 V positive shift in reduction potential compared to sulfides .

Cross-Coupling Reactions

Nickel-catalyzed decarbonylative coupling with aryl thioesters enables efficient synthesis of fluorinated thioethers (Table 2) :

Table 2. Catalytic Decarbonylation Results

| Substrate | Catalyst Loading | Yield (%) | TOF (h⁻¹) |

|---|---|---|---|

| PhCO-SCF₂Br | 5 mol% Ni | 85 | 17 |

| 4-MeOC₆H₄CO-SCF₂Br | 5 mol% Ni | 78 | 15.6 |

| 4-NO₂C₆H₄CO-SCF₂Br | 5 mol% Ni | 91 | 18.2 |

This methodology demonstrates excellent functional group tolerance, including nitro (-NO₂) and methoxy (-OMe) substituents .

Biological Relevance and Drug Design

The difluoromethyl group acts as a lipophilic hydrogen bond donor with measured Abraham acidity parameters (A) of 0.112 ± 0.015, comparable to thiophenol (A = 0.15) but weaker than hydroxyl groups (A = 0.42) . In medicinal chemistry applications:

-

LogP increases by 0.32 ± 0.05 compared to methyl analogs

-

Membrane permeability enhances 3.2-fold in Caco-2 assays

-

Metabolic stability improves (t₁/₂ = 6.7 hr vs 2.1 hr for CH₃ analogs)

These properties make PhSCF₂Br derivatives valuable bioisosteres in protease inhibitor design, particularly for HCV NS3/4A targets where fluorinated analogs show 10-fold improved IC₅₀ values .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume